REACTION_CXSMILES
|
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[Cl:18][C:19]1[CH:34]=[CH:33][C:22]([CH2:23][CH:24]([C:29]([O:31][CH3:32])=[O:30])[CH2:25]C(O)=O)=[CH:21][CH:20]=1.C([N:37]([CH2:40]C)CC)C.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[C:43]([O:46][C:40]([NH:37][CH2:25][CH:24]([CH2:23][C:22]1[CH:21]=[CH:20][C:19]([Cl:18])=[CH:34][CH:33]=1)[C:29]([O:31][CH3:32])=[O:30])=[O:8])([CH3:45])([CH3:44])[CH3:42]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC(CC(=O)O)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (9:1 to 5:1 hexane:EtOAc)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(C(=O)OC)CC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |